molecular formula C14H8FNO B1345800 4-[(4-Fluorophenyl)carbonyl]benzonitrile CAS No. 54978-50-6

4-[(4-Fluorophenyl)carbonyl]benzonitrile

Cat. No.: B1345800
CAS No.: 54978-50-6
M. Wt: 225.22 g/mol
InChI Key: PGIJLXGFXADEIQ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)carbonyl]benzonitrile is an organic compound with the molecular formula C14H8FNO and a molecular weight of 225.22 g/mol It is characterized by the presence of a fluorophenyl group attached to a benzonitrile moiety through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)carbonyl]benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluorobenzoyl chloride+BenzonitrileBaseThis compound\text{4-Fluorobenzoyl chloride} + \text{Benzonitrile} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzoyl chloride+BenzonitrileBase​this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)carbonyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)carbonyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds or interact with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 4-[(4-Chlorophenyl)carbonyl]benzonitrile
  • 4-[(4-Bromophenyl)carbonyl]benzonitrile
  • 4-[(4-Methylphenyl)carbonyl]benzonitrile

Comparison: 4-[(4-Fluorophenyl)carbonyl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

4-(4-fluorobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJLXGFXADEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611342
Record name 4-(4-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54978-50-6
Record name 4-(4-Fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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